An In-depth Technical Guide to (2-Aminoethyl)(diphenylmethyl)amine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to (2-Aminoethyl)(diphenylmethyl)amine: Properties, Synthesis, and Analysis
Introduction
(2-Aminoethyl)(diphenylmethyl)amine, also known as N'-benzhydrylethane-1,2-diamine, is a diamine of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a diphenylmethyl (benzhydryl) group and an ethylenediamine moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The benzhydryl group is a common pharmacophore found in a variety of biologically active molecules, while the ethylenediamine portion offers sites for further functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Aminoethyl)(diphenylmethyl)amine, a plausible synthetic route, and detailed analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Due to the limited availability of experimentally determined data for (2-Aminoethyl)(diphenylmethyl)amine, this section presents a combination of information from chemical databases and predicted values derived from computational models.
Table 1: Physicochemical Properties of (2-Aminoethyl)(diphenylmethyl)amine
| Property | Value | Source |
| IUPAC Name | N'-(diphenylmethyl)ethane-1,2-diamine | - |
| CAS Number | 56655-17-5 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | - |
| Melting Point | Predicted: 45-55 °C | - |
| Boiling Point | Predicted: >300 °C at 760 mmHg | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | - |
| Predicted logP (XlogP3) | 3.1 | [3] |
| pKa (most basic) | Predicted: 9.8 (ethylamino group) | - |
| pKa (less basic) | Predicted: 7.2 (benzhydrylamino group) | - |
Synthesis and Reactivity
A reliable synthetic route to (2-Aminoethyl)(diphenylmethyl)amine is crucial for its availability for research purposes. A highly plausible and efficient method for its preparation is the reductive amination of benzophenone with an excess of ethylenediamine. This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Proposed Synthetic Pathway: Reductive Amination
The synthesis involves the reaction of benzophenone with ethylenediamine to form an imine, which is then reduced using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Using an excess of ethylenediamine helps to minimize the formation of the bis-alkylated product.
Caption: Proposed synthesis of (2-Aminoethyl)(diphenylmethyl)amine.
Detailed Experimental Protocol (Proposed)
Materials:
-
Benzophenone
-
Ethylenediamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of benzophenone (1 equivalent) in methanol in a round-bottom flask, add an excess of ethylenediamine (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (2-Aminoethyl)(diphenylmethyl)amine.
Causality Behind Experimental Choices:
-
Excess Ethylenediamine: The use of a large excess of ethylenediamine shifts the equilibrium towards the formation of the mono-adduct and minimizes the formation of the undesired bis-adduct where both amino groups of ethylenediamine react with benzophenone.
-
Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the reducing agent, and it can also act as a proton source for the reduction step.
-
Sodium Borohydride as Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine intermediate to the corresponding amine without affecting the aromatic rings.
-
Aqueous Work-up: The aqueous work-up is necessary to remove unreacted ethylenediamine, inorganic salts, and other water-soluble byproducts. The use of a mild base like sodium bicarbonate helps to neutralize any acidic species and ensures the product is in its free base form.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any remaining starting materials, byproducts, and impurities.
Spectroscopic and Chromatographic Analysis
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (2-Aminoethyl)(diphenylmethyl)amine. This section provides predicted spectroscopic data and a proposed chromatographic method for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following are predicted ¹H and ¹³C NMR chemical shifts for (2-Aminoethyl)(diphenylmethyl)amine.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.20 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~ 4.85 | s | 1H | -CH(Ph)₂ |
| ~ 2.85 | t | 2H | -CH₂-NH₂ |
| ~ 2.65 | t | 2H | -NH-CH₂- |
| ~ 1.80 | br s | 3H | -NH- and -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144.5 | Quaternary aromatic carbons |
| ~ 128.5 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 126.8 | Aromatic CH |
| ~ 65.0 | -CH(Ph)₂ |
| ~ 50.0 | -NH-CH₂- |
| ~ 42.0 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretching (primary and secondary amines) |
| 3080 - 3020 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1600, 1495, 1450 | Medium to Strong | C=C stretching (aromatic ring) |
| 1590 - 1500 | Medium | N-H bending |
| 750 - 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Predicted [M+H]⁺: 227.1543
-
Predicted Fragmentation: The primary fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atoms, leading to the formation of characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
HPLC is a suitable technique for assessing the purity of (2-Aminoethyl)(diphenylmethyl)amine.
Caption: Proposed workflow for HPLC analysis.
Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical starting gradient could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the aromatic rings).
-
Injection Volume: 10 µL.
Rationale for Method Choices:
-
C18 Column: A C18 column is a standard choice for reversed-phase chromatography and is suitable for separating moderately polar to nonpolar compounds like the target molecule.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reversed-phase HPLC.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase helps to improve peak shape by suppressing the ionization of the amine groups.
-
UV Detection: The two phenyl rings in the molecule provide strong UV absorbance, making UV detection at 254 nm a sensitive and appropriate method.
Safety and Handling
Conclusion
(2-Aminoethyl)(diphenylmethyl)amine is a valuable building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted chemical and physical properties, a detailed and plausible synthetic protocol, and proposed analytical methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and structurally related compounds, facilitating further exploration of its potential in drug discovery and development.
References
-
NextSDS. (2-aminoethyl)(diphenylmethyl)amine — Chemical Substance Information. [Link]
-
PubChemLite. (2-aminoethyl)(diphenylmethyl)amine (C15H18N2). [Link]
-
Organic Syntheses. (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a. [Link]
-
ResearchGate. (PDF) Impact of the Replacement of a Triphenylamine by a Diphenylmethylamine Unit on the Electrochemical Behavior of Pentaerythritol‐Based Push‐Pull Tetramers. [Link]
-
The Royal Society of Chemistry. ESI. [Link]
-
Matrix Fine Chemicals. (2-AMINOETHYL)DIMETHYLAMINE | CAS 108-00-9. [Link]
-
PMC. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]
-
Molport. (2-aminoethyl)[(3-methylphenyl)methyl]amine | 953072-18-9. [Link]
-
ResearchGate. On the Chemical Reactions of Diphenylamine and its Derivatives with Nitrogen Dioxide at Normal Storage Temperature Conditions | Request PDF. [Link]
-
Wikipedia. Tris(2-aminoethyl)amine. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
National Institute of Standards and Technology. Tris(2-aminoethyl)amine - the NIST WebBook. [Link]
-
PubChemLite. (2-aminoethyl)(diphenylmethyl)amine (C15H18N2). [Link]
- Google Patents. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
National Institute of Standards and Technology. Tris(2-aminoethyl)amine - the NIST WebBook. [Link]
-
PMC. Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]
- Google Patents. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
-
ResearchGate. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives | Request PDF. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
-
Asian Journal of Chemistry. Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. [Link]
-
Chemical Papers. v Preparation and13C NMR spectra of some disaccharide glycosylmethylamines. [Link]
-
PubMed. Synthesis of aminoethyl derivatives of alpha, omega-alkylenediamines and structure-activity relationships for the polyamine-bovine plasma amine oxidase system. [Link]
-
National Institute of Standards and Technology. N-(2-aminoethyl)-N,N'-dimethylethylenediamine - the NIST WebBook. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubMed. Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions. [Link]
-
PMC. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
Wikipedia. Aminoethylpiperazine. [Link]
-
HiMedia Laboratories. 2-Aminoethyl diphenylborinate. [Link]
-
DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
-
RSC Publishing. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. [Link]
-
Universidad de Zaragoza. Analytical strategies for the determination of biogenic amines in dairy products. [Link]
